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molecular formula C14H30O B8433775 2,6,10-Trimethylundecan-1-OL CAS No. 7289-30-7

2,6,10-Trimethylundecan-1-OL

Cat. No. B8433775
M. Wt: 214.39 g/mol
InChI Key: HHZVSSGZBAJWFP-UHFFFAOYSA-N
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Patent
US04277610

Procedure details

A mixture of 0.15 g (0.5 mmole) of rac. benzyl 2,6,10-trimethylundeca-4,8-dien-1yl ether, 0.1 g of 5% by weight palladiumon 95% by weight carbon and 10 ml. of ethyl acetate was stirred in an atmosphere of hydrogen for 16 hours at room temperature. The catalyst was filtered and the filtrate was concentrated in vacuo. The oily residue was dissolved in 10 ml. of ethyl acetate and rehydrogenated over 0.1 g of 5% palladium on carbon, for 5 hours at room temperature. The catalyst was again filtered and the filtrate was concentrated in vacuo. The residue wasevaporatively distilled giving 0.092 g (86%) of rac. 2,6,10-trimethylundecan-1-ol as a colorless oil, b.p. 100°-105° C. (bath temperature) (0.02 mm Hg.).
Name
rac. benzyl 2,6,10-trimethylundeca-4,8-dien-1yl ether
Quantity
0.15 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][CH:2]([CH2:12][CH:13]=[CH:14][CH:15]([CH3:22])[CH2:16][CH:17]=[CH:18][CH:19]([CH3:21])[CH3:20])[CH2:3][O:4]CC1C=CC=CC=1.[H][H]>C(OCC)(=O)C>[CH3:1][CH:2]([CH2:12][CH2:13][CH2:14][CH:15]([CH3:22])[CH2:16][CH2:17][CH2:18][CH:19]([CH3:21])[CH3:20])[CH2:3][OH:4]

Inputs

Step One
Name
rac. benzyl 2,6,10-trimethylundeca-4,8-dien-1yl ether
Quantity
0.15 g
Type
reactant
Smiles
CC(COCC1=CC=CC=C1)CC=CC(CC=CC(C)C)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The catalyst was filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
The oily residue was dissolved in 10 ml
FILTRATION
Type
FILTRATION
Details
The catalyst was again filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated in vacuo
DISTILLATION
Type
DISTILLATION
Details
The residue wasevaporatively distilled

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
CC(CO)CCCC(CCCC(C)C)C
Measurements
Type Value Analysis
AMOUNT: MASS 0.092 g
YIELD: PERCENTYIELD 86%
YIELD: CALCULATEDPERCENTYIELD 85.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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